molecular formula C10H8N2O B163472 2-Pyrazol-1-yl-benzaldehyde CAS No. 138479-47-7

2-Pyrazol-1-yl-benzaldehyde

Cat. No. B163472
CAS RN: 138479-47-7
M. Wt: 172.18 g/mol
InChI Key: KIGZYDJKBTYFBZ-UHFFFAOYSA-N
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Description

“2-Pyrazol-1-yl-benzaldehyde” is a heterocyclic compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like “2-Pyrazol-1-yl-benzaldehyde” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular formula of “2-Pyrazol-1-yl-benzaldehyde” is C10H8N2O . It has a molecular weight of 172.18 .


Chemical Reactions Analysis

Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion .


Physical And Chemical Properties Analysis

“2-Pyrazol-1-yl-benzaldehyde” is a solid compound . Its melting point is between 55-57°C .

Scientific Research Applications

Synthesis of Novel Compounds

2-Pyrazol-1-yl-benzaldehyde is used in the synthesis of various novel compounds. For instance, it is involved in the preparation of hydrazone derivatives containing pyrazole rings, which have shown moderate fungicidal activity (Yang, 2008). Additionally, it plays a role in the creation of benzimidazole-pyrazoline hybrid molecules, which have been studied for their anti-diabetic potential (Ibraheem et al., 2020).

Catalysis and Reaction Studies

This compound is also significant in catalysis and reaction studies. It is used in the environmentally friendly synthesis of dihydropyrano[2,3-c]pyrazole derivatives, highlighting its role in green chemistry (Sikandar et al., 2020). Moreover, it is involved in the ultra-fast and selective oxidation of styrene to benzaldehyde, showcasing its efficiency in catalytic processes (Duarte et al., 2018).

Medicinal and Biological Research

In medicinal and biological research, 2-Pyrazol-1-yl-benzaldehyde is used in the synthesis of compounds with potential anticancer and antibacterial properties. For example, it is part of the process in creating certain N-substituted-2-amino-1,3,4-thiadiazoles with promising cytotoxicity and antioxidant activities (Hamama et al., 2013).

Development of Chemosensors

This compound is also used in the development of chemosensors. For instance, it assists in creating a fluorescent chemosensor for the detection of Fe3+ metal ion, demonstrating its utility in analytical chemistry (Khan, 2020).

Mechanism of Action

While the specific mechanism of action for “2-Pyrazol-1-yl-benzaldehyde” is not mentioned in the retrieved papers, pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGZYDJKBTYFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359485
Record name 2-Pyrazol-1-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Pyrazol-1-yl-benzaldehyde

CAS RN

138479-47-7
Record name 2-Pyrazol-1-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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